molecular formula C14H20OSi B14453416 Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- CAS No. 74477-40-0

Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-

Cat. No.: B14453416
CAS No.: 74477-40-0
M. Wt: 232.39 g/mol
InChI Key: UVQGKEOKBRFIBE-UHFFFAOYSA-N
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Description

Its structure comprises a 3,4-dihydro-2-methylnaphthalenyloxy group bonded to a trimethylsilane moiety. This compound belongs to a class of organosilicon intermediates used in organic synthesis, pharmaceuticals, or materials science. Applications likely include serving as a protective group for hydroxyl functionalities or as a precursor in cross-coupling reactions.

Properties

CAS No.

74477-40-0

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

trimethyl-[(2-methyl-3,4-dihydronaphthalen-1-yl)oxy]silane

InChI

InChI=1S/C14H20OSi/c1-11-9-10-12-7-5-6-8-13(12)14(11)15-16(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

UVQGKEOKBRFIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2CC1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- typically involves the reaction of 3,4-dihydro-2-methyl-1-naphthol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, substituted silanes, and various organic derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- involves its ability to act as a protecting group for phenols, preventing unwanted reactions during synthesis. The compound can also participate in various chemical reactions due to the reactivity of the silane group, which can be selectively modified under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to its closest structural analog, ((6,7-dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (3f) , and other naphthalenol derivatives . Key differences include:

Substituents on the Naphthalene Ring Target Compound: Features a 2-methyl group on the 3,4-dihydronaphthalene ring. The methyl group is electron-donating but less polar than methoxy, influencing steric bulk and solubility. Compound 3f: Contains 6,7-dimethoxy (electron-donating) and 1-vinyl groups.

Physical Properties Melting Point: Compound 3f has a melting point of 48.5–49.7°C . Solubility: The dimethoxy groups in 3f improve solubility in polar solvents (e.g., AcOEt/hexanes), whereas the target’s methyl group may favor nonpolar solvents.

Spectroscopic Data

  • 1H-NMR :

  • 3f : Trimethylsilyl protons at δ −0.03, vinyl protons (5.06–6.02 ppm), and methoxy singlets at 3.83–3.85 ppm .
  • Target : Expected absence of methoxy and vinyl signals. The 2-methyl group would appear as a singlet/multiplet near δ 2.5–2.8 ppm.
    • IR : Both compounds show Si–O–C stretching (~840–910 cm⁻¹), but 3f has additional C–O–C vibrations (~1261 cm⁻¹) from methoxy groups .

Reactivity and Stability

  • Hydrolysis Sensitivity : Trimethylsilyl ethers are generally hydrolytically labile. The electron-donating methyl group in the target may slightly enhance stability compared to electron-withdrawing substituents.
  • Functional Group Reactivity : The vinyl group in 3f allows for Diels-Alder or epoxidation reactions, whereas the target’s methyl group limits such pathways.

Comparison Table

Property Target Compound Compound 3f
Substituents 2-methyl, 3,4-dihydronaphthalene 6,7-dimethoxy, 1-vinyl, 3,4-dihydronaphthalene
Melting Point Estimated: 30–45°C (inferred from analogs) 48.5–49.7°C
1H-NMR (δ ppm) ~2.5 (2-methyl), −0.03 (Si(CH₃)₃) −0.03 (Si(CH₃)₃), 5.06–6.02 (vinyl)
Key IR Bands (cm⁻¹) ~840 (Si–O–C), 2952 (C–H) 840, 1261 (C–O–C), 1516 (aromatic)
Reactivity Limited to alkylation/protection Vinyl-enabled cycloadditions

Other Naphthalenol Derivatives

lists naphthalenol-based impurities in pharmaceuticals (e.g., thiophene- and methylamino-substituted variants) . These lack silane groups but highlight the diversity of naphthalene modifications, underscoring the unique role of silicon in the target compound’s reactivity and applications.

Q & A

Q. What role could this compound play in drug discovery pipelines?

  • Methodology : Screen for bioactivity via high-throughput assays (e.g., kinase inhibition). The naphthalenyl-silyl structure may mimic hydrophobic pharmacophores. Partner with medicinal chemistry groups to derivatize the core scaffold .

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